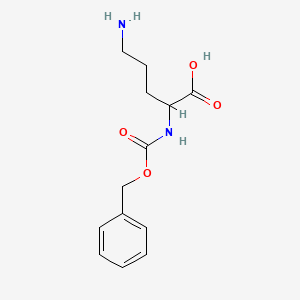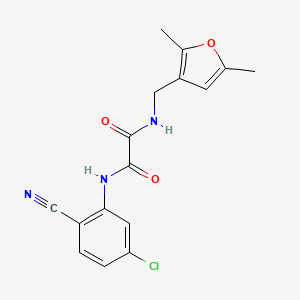![molecular formula C22H24N2O5S2 B2827019 2-(1-乙基-3-甲基-7-氧代-1,7-二氢-6H-吡唑并[3,4-c]吡啶-6-基)-N-(吡啶-3-基甲基)乙酰胺 CAS No. 1189374-72-8](/img/structure/B2827019.png)
2-(1-乙基-3-甲基-7-氧代-1,7-二氢-6H-吡唑并[3,4-c]吡啶-6-基)-N-(吡啶-3-基甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound appears to contain a pyrazolo[3,4-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. It also has an acetamide group attached to one of the rings .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a bicyclic system (pyrazolo[3,4-c]pyridine), along with various substituents including an ethyl group, a methyl group, and an acetamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolo[3,4-c]pyridine core and the various substituents. The acetamide group, for example, could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these structural features .科学研究应用
Taste Enhancement
The compound has demonstrated taste-enhancing properties. Specifically, a novel taste-enhancer called N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE) was synthesized from this compound. Human sensory evaluation revealed that DE significantly enhanced kokumi, umami, and salt tastes by 66.4%, 56.6%, and 26.2%, respectively. Electronic tongue results supported these findings, making DE a promising taste enhancer .
Antibacterial Research
While not directly related to the compound itself, its structural features could inspire the development of antibacterial agents. Investigating modifications or derivatives of this compound may lead to novel antibiotics, especially considering the global challenge of antibiotic resistance .
Ionic Liquids
Ionic liquids play a crucial role in green chemistry and sustainable processes. The compound’s structure contains imidazole moieties, which are common components in ionic liquids. Researchers might explore its potential as a building block for designing new ionic liquids with specific properties, such as solubility, conductivity, and catalytic activity .
Coordination Polymers
The compound’s functional groups could serve as ligands in coordination polymers. For instance, 1-ethyl-3-methylimidazolium bromide has been used as a solvent in the synthesis and crystallization of a coordination polymer, (EMI)[Cd(BTC)], where BTC represents benzene-1,3,5-tricarboxylate. Investigating similar coordination complexes involving our compound could yield interesting materials with diverse applications .
Drug Discovery
Given its unique structure, the compound might be a starting point for drug discovery. Computational studies, molecular docking, and structure-activity relationship analyses could identify potential targets or pathways affected by this compound. Researchers could explore its interactions with receptors, enzymes, or other biomolecules to uncover therapeutic applications .
Materials Science
The compound’s aromatic and heterocyclic features make it interesting for materials science. Researchers could investigate its use in organic electronics, sensors, or functional materials. By modifying its substituents or incorporating it into polymer matrices, novel materials with tailored properties may emerge .
属性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-15-5-8-18(9-6-15)31(26,27)24(2)19-11-12-30-21(19)22(25)23-14-16-13-17(28-3)7-10-20(16)29-4/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONBYOGPFYBWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

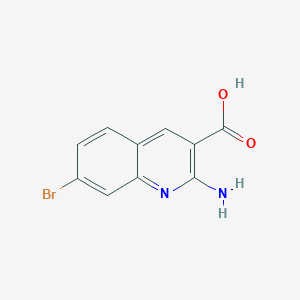

![N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B2826939.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2826940.png)
![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)
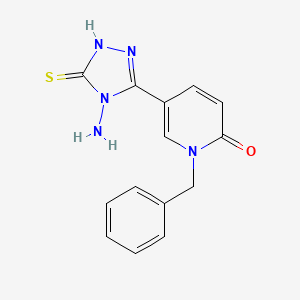
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)

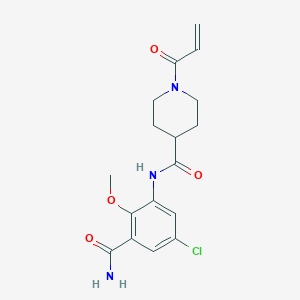
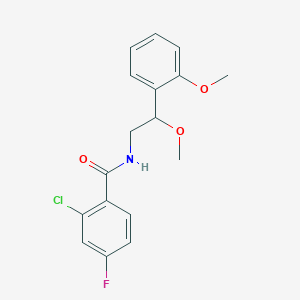
![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)
![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)
